Amyl salicylate

Description

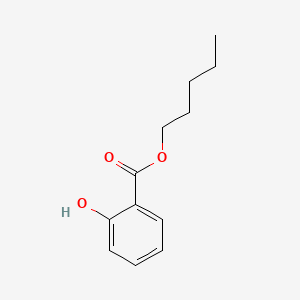

Amyl salicylate (CAS 2050-08-0), also known as pentyl salicylate, is an organic ester formed by the condensation of salicylic acid and amyl alcohol. It is widely recognized for its floral, balsamic aroma and is a key ingredient in perfumery, constituting 25 ± 5% of total fragrance concentrations in environmental samples such as ice cores from the Caucasus region . Industrially, it is synthesized via acid-catalyzed esterification, achieving yields >90% with catalysts like p-toluenesulfonic acid or nano-scale rare earth complexes . Historically, it was used in topical burn treatments due to its analgesic properties, though its application declined due to skin irritation and lack of bactericidal efficacy .

Propriétés

IUPAC Name |

pentyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANVDUNFZBMTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029227 | |

| Record name | Pentyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2-hydroxy-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

268.00 °C. @ 760.00 mm Hg | |

| Record name | Amyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/L @ 20 °C (exp) | |

| Record name | Amyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-08-0 | |

| Record name | Amyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZO9C30208 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Fischer Esterification with Homogeneous Acids

The traditional synthesis of amyl salicylate employs the Fischer esterification mechanism, where salicylic acid reacts with amyl alcohol in the presence of a concentrated mineral acid catalyst. Sulfuric acid (H₂SO₄) is the most widely used catalyst due to its strong proton-donating capacity, which facilitates the nucleophilic attack of the alcohol on the carboxyl group of salicylic acid.

Reaction Conditions and Yield Data

A comparative study testing NaHSO₄, HNO₃, HCl, and H₂SO₄ as catalysts revealed that only H₂SO₄ achieved successful esterification under reflux at 132–135°C for 3 hours. The failure of alternative acids (NaHSO₄, HNO₃, HCl) to initiate the reaction underscores the necessity of strong Brønsted acidity for protonating the carboxyl group.

| Catalyst | Reaction Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 132–135 | 3 | 95–98 |

| HCl | 132–135 | 3 | 0 |

| HNO₃ | 132–135 | 3 | 0 |

| NaHSO₄ | 132–135 | 3 | 0 |

Limitations of Homogeneous Catalysis

Despite high yields, homogeneous acid catalysts pose challenges:

- Corrosivity : H₂SO₄ damages reactor materials, increasing maintenance costs.

- Waste Generation : Neutralization of residual acid generates sulfate byproducts, complicating downstream purification.

- Non-Reusability : The catalyst cannot be recovered, necessitating fresh acid for each batch.

Solid Acid Catalysts in Esterification

Mesoporous Molecular Sieve-Supported Superacids

Innovative solid acid catalysts, such as sulfated TiO₂-loaded MCM-41 mesoporous molecular sieves, have been developed to overcome the limitations of liquid acids. These materials combine high surface area (690 m²/g) with strong acid sites, enabling efficient proton transfer while remaining structurally stable.

Synthesis Protocol

- Catalyst Preparation : MCM-41 mesoporous silica is synthesized via sol-gel methods, followed by TiO₂ deposition using tetrabutyl titanate. Sulfation with H₂SO₄ creates Brønsted acid sites.

- Esterification Reaction : A molar ratio of 1:3 (salicylic acid to isoamyl alcohol) and 10 wt% catalyst loading yield 93% isothis compound at 120°C in 4 hours.

Advantages Over Homogeneous Catalysts

Cerium-Based Solid Acids

Ce(SO₄)₂-supported resins exhibit high activity in esterification, achieving 94.1% salicylic acid conversion at 368 K with a 1:3 molar ratio of acid to alcohol. While tested for methyl salicylate, the methodology is transferable to amyl derivatives due to analogous reaction mechanisms.

Vapor Phase Transesterification

Process Overview

Vapor-phase methods avoid solvent use by reacting methyl salicylate with excess amyl alcohol over solid acid catalysts. Sulfated zirconia-silica (SO₄²⁻/ZrO₂-SiO₂) demonstrated 63% conversion to isothis compound at 200°C, with selectivity exceeding 99%.

Optimized Parameters

- Catalyst Loading : 0.5 g of SO₄²⁻/ZrO₂-SiO₂ (2:8 ratio).

- Temperature : 200°C.

- Contact Time : 5 mL/h flow rate.

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the solid acid protonates the ester carbonyl, facilitating alcohol attack and methanol elimination.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability |

|---|---|---|---|---|---|

| Homogeneous H₂SO₄ | H₂SO₄ | 132–135 | 3 | 95–98 | No |

| Solid Acid (TiO₂/MCM-41) | Sulfated TiO₂/MCM-41 | 120 | 4 | 93 | Yes (10×) |

| Vapor Phase | SO₄²⁻/ZrO₂-SiO₂ | 200 | 6 | 63 | Yes (5×) |

Key Findings

- Yield : Homogeneous H₂SO₄ achieves the highest yield (95–98%) but lacks reusability.

- Sustainability : Solid acids offer greener profiles via recyclability and lower waste.

- Energy Efficiency : Vapor-phase methods reduce energy input by eliminating solvent evaporation.

Industrial-Scale Production Considerations

Catalyst Selection

While H₂SO₄ remains prevalent in batch processes, industries are transitioning to solid acids to mitigate corrosion and disposal costs. TiO₂/MCM-41 catalysts are particularly promising due to their stability and high turnover frequency.

Process Intensification

Continuous-flow reactors paired with solid acids could enhance productivity. For example, fixed-bed systems using SO₄²⁻/ZrO₂-SiO₂ enable uninterrupted operation with periodic catalyst regeneration.

Analyse Des Réactions Chimiques

Types of Reactions: Amyl salicylate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of salicylic acid and amyl alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Esterification: Salicylic acid, n-amyl alcohol, concentrated sulfuric acid.

Major Products:

Hydrolysis: Salicylic acid and amyl alcohol.

Esterification: this compound.

Applications De Recherche Scientifique

Fragrance Industry

Key Applications:

- Perfumes and Cosmetics: Amyl salicylate is widely used in the formulation of perfumes, colognes, and other scented products due to its pleasant aroma. It contributes to the fruity and floral notes that are highly sought after in luxury fragrances .

- Air Fresheners: Its stable scent profile makes it a popular choice in air fresheners and household cleaning products .

Market Trends:

The fragrance market is experiencing significant growth, with this compound projected to expand at a compound annual growth rate (CAGR) of approximately 5% over the next decade. This growth is driven by rising consumer demand for premium fragrances .

Pharmaceutical Applications

Medicinal Properties:

- Topical Ointments: this compound possesses anti-inflammatory and analgesic properties, making it useful in topical formulations for pain relief. It is included in creams and ointments aimed at treating conditions like muscle pain and arthritis .

- Safety Assessments: Extensive safety studies have been conducted to evaluate the toxicological profile of this compound, confirming its safe use in consumer products when applied according to guidelines .

Food Industry

Flavoring Agent:

- This compound is utilized as a flavoring agent in various food products, particularly those requiring a fruity or sweet note. Its application enhances the sensory experience of foods and beverages .

Environmental Impact Studies

Ecotoxicology:

Recent research has begun to explore the environmental implications of this compound. Studies have detected its presence in aquatic environments, such as the Venice Lagoon, raising concerns about its potential effects on local ecosystems. Investigations into bioaccumulation and cellular responses in marine organisms like Mediterranean mussels have revealed disruptions in key cellular processes due to prolonged exposure to this compound .

Innovations and Future Directions

Research and Development:

The ongoing investment in R&D is crucial for discovering new applications of this compound. Innovations include:

- Eco-friendly Production Methods: Companies are focusing on sustainable practices for synthesizing this compound, aiming to reduce environmental impact while maintaining product efficacy .

- New Formulations: Development of novel formulations in pharmaceuticals that leverage the compound's beneficial properties is underway, expanding its therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Fragrance Industry | Perfumes, air fresheners | Pleasant aroma, stability |

| Pharmaceuticals | Topical ointments | Anti-inflammatory effects |

| Food Industry | Flavoring agent | Enhances taste profiles |

| Environmental Studies | Ecotoxicology assessments | Understanding ecological impacts |

Mécanisme D'action

The mechanism of action of amyl salicylate is primarily related to its interaction with biological membranes and proteins. As an ester of salicylic acid, it can penetrate cell membranes and exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it may activate adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Salicylate Esters

- Skin Absorption : Methyl salicylate exhibits the highest cutaneous absorption, making it effective in transdermal therapies but also increasing toxicity risks. This compound’s lower absorption limits its therapeutic utility .

- Thermal Stability : Higher molecular weight esters (e.g., benzyl, hexyl) have elevated boiling points, enhancing their persistence in fragrances .

Fragrance Industry

- Amyl, Hexyl, and Benzyl Salicylate dominate fragrance compositions, collectively constituting 80–96% of detected compounds in environmental ice core analyses. Their relative contributions remain stable over time: amyl (25%), hexyl (34%), and benzyl (36%) .

- Hexyl Salicylate is prized for its mild, herbal scent and acts as a modifier for this compound in floral blends .

- Methyl Salicylate is the primary component (>98%) in wintergreen essential oil but is rarely used in perfumery due to its intense medicinal odor .

Activité Biologique

Amyl salicylate, an ester derived from salicylic acid and amyl alcohol, is known for its various biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : 118-58-1

1. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties similar to other salicylates. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response:

| Cytokine | Inhibition (%) at 1 μg/mL | Inhibition (%) at 3 μg/mL |

|---|---|---|

| TNF-α | 32.69 ± 3.29 | 56.46 ± 2.98 |

| IL-1β | 64.40 ± 7.34 | 75.67 ± 8.02 |

| IL-6 | 71.26 ± 6.46 | 73.15 ± 4.37 |

These results suggest that this compound can significantly reduce inflammation by modulating cytokine levels, which is essential for therapeutic applications in inflammatory diseases .

2. Analgesic Properties

Similar to its parent compound, salicylic acid, this compound demonstrates analgesic effects. Its mechanism involves inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of pain and inflammation.

3. Antimicrobial Activity

This compound has been reported to possess antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in topical antiseptics and preservatives.

Toxicological Considerations

Despite its beneficial effects, this compound can be toxic if ingested or absorbed in large quantities. Case studies highlight the risks associated with its use:

- Case Study : A notable case involved a patient who experienced severe toxicity after dermal absorption combined with accidental ingestion of a product containing methyl salicylate (a related compound). Symptoms included seizures and respiratory distress, ultimately leading to acute kidney failure due to high serum salicylate levels .

This compound's biological activities are primarily mediated through its interaction with various molecular targets:

- Cytokine Receptors : this compound binds to receptors involved in inflammatory pathways, modulating the immune response.

- Cyclooxygenase Enzymes : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Reactive Oxygen Species (ROS) : It may also influence oxidative stress pathways by reducing ROS production in inflammatory cells .

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its effects:

- A study demonstrated that this compound significantly inhibited TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent in immune modulation .

- Another investigation into its antimicrobial properties found that this compound effectively inhibited Staphylococcus aureus growth at concentrations as low as 0.1% .

Q & A

Q. What best practices ensure reproducibility in this compound research?

- Methodological Answer :

- Open Data Platforms : Deposit raw sequencing data (e.g., RNA-seq, 16S rRNA) in repositories like NCBI SRA .

- Detailed Supplemental Materials : Include exact experimental parameters (e.g., GC temperature gradients, SPE elution solvents) in supplementary files .

- Inter-Laboratory Validation : Participate in ring trials to harmonize analytical protocols (e.g., ISO 17025 accreditation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.